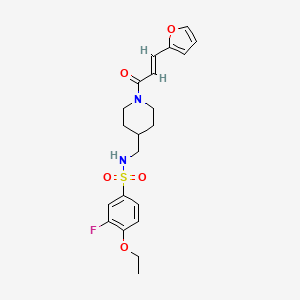

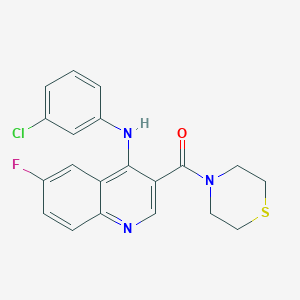

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the sources I found.

Synthesis Analysis

The synthesis of “N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” is not explicitly mentioned in the sources I found .Molecular Structure Analysis

The molecular structure of “N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” is not explicitly provided in the sources I found .Chemical Reactions Analysis

The chemical reactions involving “N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide” are not explicitly provided in the sources I found .Scientific Research Applications

Novel Scaffolds for Progesterone Receptor Antagonists

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor (PR) antagonists. This innovation introduces the benzenesulfonanilide skeleton as a fresh scaffold, distinguishing it from other nonsteroidal PR antagonists and providing a basis for developing selective PR modulators for treating conditions like uterine leiomyoma and breast cancer (Yamada et al., 2016).

High-affinity Inhibitors of Kynurenine 3-hydroxylase

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has led to the discovery of high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway and associated with neurodegenerative diseases. These inhibitors, such as compounds 16 and 20, show promise for detailed investigation into the pathophysiological roles of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Design and Bioactivity of Pyrazolyl Benzenesulfonamides

A study focused on synthesizing 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides evaluated their cytotoxic and carbonic anhydrase inhibitory effects. Compound 4 emerged as a lead compound for novel anticancer agents, demonstrating the potential of this chemical framework for therapeutic applications (Gul et al., 2016).

Cognitive Enhancing Properties of SB-399885

SB-399885, a 5-HT6 receptor antagonist, has been identified for its cognitive enhancing properties in aged rat models. This discovery outlines the potential of benzenesulfonamide derivatives in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Microwave-assisted Synthesis and Bioevaluation

A study on the microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives evaluated their cytotoxic activities and inhibitory effects, highlighting the potential of these compounds in medical chemistry and drug development (Gul et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO3S/c13-8-6-9(10(14)11(15)12(8)17)16-20(18,19)7-4-2-1-3-5-7/h1-6,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZKHPFZSKTMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)

![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)

![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)

![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)

![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)

![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2822099.png)